Product packaging for Methyl 3-bromo-4-(2-chloroethoxy)benzoate(Cat. No.:)

Methyl 3-bromo-4-(2-chloroethoxy)benzoate

Cat. No.: B8157564
M. Wt: 293.54 g/mol
InChI Key: UUQULSGQMGZWOG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Chemistry

Halogenated benzoates are a class of organic compounds that have a halogen atom (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring of a benzoate ester. The presence and position of these halogens can significantly influence the chemical reactivity and physical properties of the molecule. For instance, the bromination of a benzoic acid derivative is a common strategy to introduce a reactive handle for further chemical transformations. A Chinese patent describes a method for preparing methyl 3-bromo-4-hydroxybenzoate, a likely precursor to the title compound, by reacting methyl p-hydroxybenzoate with bromine in the presence of glacial acetic acid. google.com This highlights the established methodologies for creating key structural motifs found in Methyl 3-bromo-4-(2-chloroethoxy)benzoate.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a key intermediate in the synthesis of pharmacologically active compounds. The distinct functional groups on the molecule allow for a variety of chemical modifications. The methyl ester can be hydrolyzed to a carboxylic acid, the bromine atom can participate in cross-coupling reactions, and the chloroethoxy side chain offers a site for nucleophilic substitution.

A notable application is its likely use as an intermediate in the synthesis of Prucalopride, a drug used to treat chronic constipation. chemicalbook.com While specific literature directly detailing the synthesis of this compound is not abundant, a related patent for a Prucalopride intermediate describes the reaction of a substituted hydroxysalicylate with 1,2-dibromoethane (B42909) to form a dihydrobenzofuran ring. patsnap.com This suggests a probable synthetic route to the title compound would involve the etherification of methyl 3-bromo-4-hydroxybenzoate with a suitable two-carbon electrophile containing a chlorine atom, such as 1-bromo-2-chloroethane (B52838). This reaction, typically carried out in the presence of a base, would attach the 2-chloroethoxy group to the phenolic oxygen of the precursor.

Overview of Advanced Chemical Research Directions

While the primary documented role of this compound is as a pharmaceutical intermediate, the structural motifs it contains are of broader interest in medicinal chemistry. Halogenated aromatic compounds are known to play a significant role in drug design due to their ability to influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Further research could explore the use of this compound in the synthesis of novel compounds with potential applications in other areas of medicine or materials science. The reactivity of the bromine and chlorine atoms could be exploited to create a diverse library of derivatives for biological screening. For instance, the bromine atom could be a site for palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a wide array of new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrClO3 B8157564 Methyl 3-bromo-4-(2-chloroethoxy)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-(2-chloroethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-14-10(13)7-2-3-9(8(11)6-7)15-5-4-12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQULSGQMGZWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCCCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 Bromo 4 2 Chloroethoxy Benzoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Methyl 3-bromo-4-(2-chloroethoxy)benzoate reveals two primary strategic disconnections that form the basis of its synthesis. The first is the ether linkage of the 2-chloroethoxy group, and the second is the bromo substituent on the aromatic ring. This analysis logically points towards a synthetic pathway commencing with a readily available starting material, which is sequentially functionalized.

Derivations from Methyl 3-bromo-4-hydroxybenzoate and its Analogues

The most logical precursor to the target molecule is Methyl 3-bromo-4-hydroxybenzoate. This intermediate already possesses the core benzoate (B1203000) structure with the bromine atom correctly positioned. The synthesis of this compound can therefore be efficiently achieved by the etherification of the hydroxyl group of this precursor.

Publicly available information confirms the commercial availability and properties of Methyl 3-bromo-4-hydroxybenzoate, making it a practical starting point for the synthesis. nih.govsynquestlabs.com Its structure and key identifiers are well-documented, providing a solid foundation for synthetic planning. nih.gov

Introduction of the 2-Chloroethoxy Moiety

The introduction of the 2-chloroethoxy group onto the phenolic oxygen of Methyl 3-bromo-4-hydroxybenzoate is a critical step in the synthesis. This transformation is typically achieved through nucleophilic substitution, with the Williamson ether synthesis being a primary and highly effective method.

The Williamson ether synthesis involves the deprotonation of the hydroxyl group of Methyl 3-bromo-4-hydroxybenzoate to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic 2-chloroethyl source. A common reagent for this purpose is 1-bromo-2-chloroethane (B52838), where the bromine atom is more reactive and serves as a better leaving group than chlorine.

The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, to facilitate the formation of the phenoxide. A polar aprotic solvent like dimethylformamide (DMF) is often employed to solvate the cation and promote the reaction. This approach is analogous to the synthesis of similar alkoxybenzoates, where a hydroxybenzoate is alkylated under basic conditions.

A representative reaction scheme is as follows:

This method offers a straightforward and high-yielding route to the desired product.

While the Williamson ether synthesis is the most common and practical approach, other etherification protocols could theoretically be employed. One such alternative is the Mitsunobu reaction. This reaction would involve the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by 2-chloroethanol.

However, the Mitsunobu reaction is generally more expensive and generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. For the industrial-scale synthesis of this compound, the Williamson ether synthesis remains the more economically viable and established method.

Directed Functionalization of the Benzoate Core

The synthesis of the key intermediate, Methyl 3-bromo-4-hydroxybenzoate, requires the regioselective functionalization of the more readily available Methyl 4-hydroxybenzoate (B8730719). This involves the specific introduction of a bromine atom at the C-3 position of the benzene (B151609) ring.

Regioselective Bromination Techniques

The hydroxyl group of Methyl 4-hydroxybenzoate is an ortho-, para-directing group, activating the positions ortho to it (C-3 and C-5) for electrophilic aromatic substitution. Direct bromination of Methyl 4-hydroxybenzoate can lead to a mixture of mono- and di-brominated products. Therefore, controlling the reaction conditions is crucial to achieve selective mono-bromination at the C-3 position.

A patented method for the regioselective synthesis of Methyl 3-bromo-4-hydroxybenzoate involves the bromination of Methyl 4-hydroxybenzoate using bromine (Br2) in the presence of a catalytic amount of glacial acetic acid. google.com This reaction is typically performed in a halogenated alkane solvent, such as dichloromethane (B109758), or an ether solvent at a controlled temperature ranging from -10°C to 50°C. google.com These conditions favor the formation of the desired 3-bromo isomer with high yield and simplify the post-reaction work-up, making it suitable for industrial production. google.com

The presence of the ester group, which is a deactivating group, and the careful control of stoichiometry and temperature help to minimize the formation of the 3,5-dibromo-4-hydroxybenzoate (B1263476) byproduct. google.com

Reaction StepReactantsReagents/SolventsKey ConditionsProduct
Regioselective BrominationMethyl 4-hydroxybenzoate, Bromine (Br2)Glacial Acetic Acid (catalyst), Dichloromethane-10°C to 50°CMethyl 3-bromo-4-hydroxybenzoate
Williamson Ether SynthesisMethyl 3-bromo-4-hydroxybenzoate, 1-bromo-2-chloroethanePotassium Carbonate (K2CO3), Dimethylformamide (DMF)Elevated TemperatureThis compound

Esterification Methods for Benzoic Acid Derivatives

The formation of the methyl ester group is a critical step in the synthesis of the target molecule. This is typically achieved through the esterification of the corresponding benzoic acid derivative. Several methods are available, with the choice often depending on factors like substrate reactivity, desired yield, and reaction conditions.

Fischer-Speier Esterification: This classic acid-catalyzed reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. byjus.comlibretexts.org For benzoic acid derivatives, this method is widely employed due to its simplicity and the availability of inexpensive reagents. mdpi.com The reaction is an equilibrium process, and to drive it towards the ester product, either an excess of the alcohol (methanol, in this case) is used, or the water formed during the reaction is removed. byjus.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. libretexts.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester. byjus.com

Alkylation of Carboxylate Salts: An alternative route involves the reaction of a carboxylate salt with an alkyl halide. This method can be particularly useful when the carboxylic acid is sensitive to strong acidic conditions. The carboxylic acid is first deprotonated with a suitable base to form the carboxylate anion, which then acts as a nucleophile, attacking the alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction. The use of tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) as a base has been shown to be effective for this transformation, generating highly reactive carboxylate ions in situ. nih.gov

Other Methods: For more sensitive substrates or to avoid harsh conditions, other esterification methods have been developed. The Steglich esterification, for example, uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between a carboxylic acid and an alcohol under mild conditions. nih.govjove.com

Esterification MethodReagentsKey AdvantagesPotential Drawbacks
Fischer-Speier EsterificationCarboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)Simple, cost-effective, suitable for large scale. masterorganicchemistry.combyjus.comReversible reaction, requires excess alcohol or water removal, harsh acidic conditions. byjus.commasterorganicchemistry.com
Alkylation of Carboxylate SaltsCarboxylic Acid, Base (e.g., Bu₄NF), Alkyl HalideMild conditions, avoids strong acids. nih.govRequires stoichiometric base, alkyl halide may have its own reactivity issues.
Steglich EsterificationCarboxylic Acid, Alcohol, Coupling Agent (e.g., DCC, EDC), Base (e.g., DMAP)Mild conditions, high yields. nih.govjove.comCoupling agents can be hazardous, purification can be challenging. rsc.org

Catalytic Approaches in Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound can benefit from various catalytic strategies.

While not always directly employed in the primary synthesis of the title compound, transition metal-catalyzed cross-coupling reactions are fundamental for creating the diverse scaffolds of related aromatic compounds. These reactions are invaluable for forming carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene. acs.orgorganic-chemistry.org It is a powerful tool for introducing vinyl groups or forming more complex structures through intramolecular cyclizations. acs.org For instance, a key step in the synthesis of the antiasthma drug Singulair™ involves the Heck reaction of methyl 2-iodobenzoate (B1229623) with an allylic alcohol. cdnsciencepub.comrug.nlresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is widely used for the formation of biaryl structures, which are common motifs in pharmaceuticals.

Other Coupling Reactions: Other notable reactions include the Sonogashira coupling (alkyne and aryl halide), Negishi coupling (organozinc and aryl halide), and Buchwald-Hartwig amination (amine and aryl halide), all of which expand the toolbox for functionalizing aromatic rings.

These catalytic methods offer pathways to create analogues and derivatives of the target molecule by modifying the aromatic core, demonstrating the versatility of modern synthetic strategies.

The principles of green chemistry aim to design chemical processes that are environmentally benign. jove.com These principles are increasingly being applied to the synthesis of fine chemicals.

Safer Solvents: A significant focus of green chemistry is the replacement of hazardous solvents. jove.com For esterification reactions, traditional solvents like dichloromethane (DCM) and dimethylformamide (DMF) are being replaced with greener alternatives such as acetonitrile (B52724) or dimethyl carbonate. nih.govrsc.orgrsc.org Water is also an attractive solvent for its non-toxic and renewable nature. wikipedia.org

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a key green technology that can dramatically reduce reaction times and energy consumption. uwlax.edurasayanjournal.co.in For example, the synthesis of methyl benzoate using microwave irradiation can achieve over 99% conversion in just 10 minutes, compared to much longer times with conventional heating. researchgate.net Saponification of methyl benzoate can be achieved in 2.4 minutes with an 84% yield under microwave conditions. matanginicollege.ac.in

Catalysis: The use of catalysts, especially heterogeneous and recyclable ones, is a cornerstone of green chemistry. Solid acid catalysts, such as zeolites or sulfonated carbons, can replace corrosive mineral acids like sulfuric acid in esterification reactions, simplifying workup and reducing waste. researchgate.netguidechem.com Phase-transfer catalysis (PTC) is another green technique that facilitates reactions between reagents in immiscible phases, often allowing the use of water and reducing the need for organic solvents. dalalinstitute.comfzgxjckxxb.com

Green Chemistry PrincipleApplication in SynthesisExample
Use of Safer SolventsReplacing hazardous solvents like DCM and DMF in esterification and other steps. rsc.orgUsing acetonitrile or dimethyl carbonate for Steglich esterification. nih.govrsc.org
Energy EfficiencyEmploying microwave irradiation to reduce reaction times and energy input. uwlax.eduMicrowave-assisted synthesis of methyl benzoate achieving high conversion in minutes. researchgate.net
CatalysisUsing recyclable solid acid catalysts or phase-transfer catalysts to minimize waste.Zeolite Hβ as a heterogeneous catalyst for methyl benzoate synthesis. researchgate.net

Reaction Mechanism Investigations of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. For the synthesis of this compound, the formation of the ether linkage and the regioselectivity of the bromination are two key mechanistic considerations.

The (2-chloroethoxy) group is typically introduced via a Williamson ether synthesis. byjus.comwikipedia.org This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgscienceinfo.com

Alkoxide Formation: The first step involves the deprotonation of a phenol, in this case, a methyl 4-hydroxybenzoate derivative, using a base to form a phenoxide ion. chemistrytalk.org Common bases include sodium hydroxide (B78521) or potassium carbonate. The resulting phenoxide is a potent nucleophile.

Nucleophilic Attack: The nucleophilic phenoxide ion then attacks the electrophilic carbon of an alkyl halide. For the synthesis of the title compound, 1-bromo-2-chloroethane or a similar two-carbon electrophile would be used. The phenoxide attacks the carbon bearing the bromine, as bromide is a better leaving group than chloride. This attack occurs from the backside of the C-Br bond in a concerted fashion, leading to the inversion of stereochemistry if the carbon were chiral. wikipedia.orgscienceinfo.com

Product Formation: The C-O bond is formed simultaneously as the C-Br bond is broken, yielding the ether product and a halide salt. chemistrytalk.orgyoutube.com

The efficiency of the Williamson ether synthesis is highest for primary alkyl halides. scienceinfo.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) as a competing pathway, especially with sterically hindered or strongly basic alkoxides. youtube.com

Phase-Transfer Catalysis in Ether Synthesis: To improve the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide, phase-transfer catalysis (PTC) can be employed. crdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide. dalalinstitute.comoperachem.com This technique avoids the need for anhydrous solvents and can significantly accelerate the reaction rate, making it a greener and more efficient alternative. fzgxjckxxb.comcrdeepjournal.org

The regioselective introduction of a bromine atom onto the aromatic ring is governed by the electronic and steric effects of the substituents already present. rsc.orgresearchgate.net In a likely synthetic precursor, such as methyl 4-hydroxybenzoate, the ring is substituted with a hydroxyl group (-OH) and a methyl ester group (-COOCH₃).

Directing Effects of Substituents:

The hydroxyl group is a powerful activating group and an ortho, para-director. It donates electron density to the ring through resonance, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack.

The methyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through resonance and induction, making the ring less reactive and directing incoming electrophiles to the meta position.

Predicting the Outcome: In methyl 4-hydroxybenzoate, the hydroxyl group is at position 4. It strongly activates positions 3 and 5 (ortho to it). The ester group is at position 1, and it deactivates the ring, directing to positions 3 and 5 (meta to it). In this case, both groups direct the incoming electrophile (Br⁺) to the same positions (3 and 5).

Selectivity for Mono-bromination: Since both positions 3 and 5 are activated, there is a possibility of obtaining a mixture of 3-bromo and 3,5-dibromo products. google.com The synthesis of the target compound requires selective mono-bromination at the 3-position. This selectivity can be controlled by carefully managing the reaction conditions:

Stoichiometry: Using one equivalent of the brominating agent (e.g., Br₂) helps to favor the mono-brominated product.

Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetic product. A patent for the preparation of methyl 3-bromo-4-hydroxybenzoate describes carrying out the bromination at temperatures between -10°C and 50°C. google.com

Solvent and Catalyst: The choice of solvent and catalyst can also influence the outcome. Reactions are often carried out in solvents like acetic acid or dichloromethane. google.com

Recent theoretical studies using Density Functional Theory (DFT) have provided deeper insights into the mechanism of electrophilic aromatic bromination, highlighting the roles of electron delocalization, electrostatic interactions, and the nature of the transition state in determining regioselectivity. rsc.orgchemistryworld.com These studies confirm that for activated rings like phenols, the reaction proceeds readily, with the directing effects of activating groups being the dominant factor in controlling the position of substitution. libretexts.org

Comprehensive Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 3-bromo-4-(2-chloroethoxy)benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to assign every proton and carbon signal.

High-Field ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to display five distinct signals corresponding to the five non-equivalent proton environments in the molecule. The analysis of chemical shift (δ), integration, and multiplicity (splitting pattern) allows for a complete assignment.

The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The proton at C5 (H-5), positioned between the bromo and ester groups, would likely appear as a doublet. The proton at C2 (H-2), adjacent to the ester group, is predicted to be a doublet of doublets, and the proton at C6 (H-6), ortho to the bromo substituent, would be a doublet.

The aliphatic region would contain two signals from the 2-chloroethoxy group and one from the methyl ester group. The protons of the methyl ester (-OCH₃) will appear as a sharp singlet, typically around 3.9 ppm. The two methylene (B1212753) groups of the chloroethoxy side chain (-OCH₂CH₂Cl) are expected to appear as two distinct triplets due to coupling with each other. The methylene group attached to the oxygen (H-1') would be downfield compared to the one attached to the chlorine (H-2').

Predicted ¹H NMR Data Table (Predicted for CDCl₃ at 400 MHz)

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2~8.15d~2.01HAr-H
H-6~7.90dd~8.5, 2.01HAr-H
H-5~7.00d~8.51HAr-H
H-1'~4.35t~6.02H-O-CH₂ -CH₂Cl
H-2'~3.85t~6.02H-OCH₂-CH₂ -Cl
H-Me~3.91s-3H-CO₂CH₃

High-Field ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum is predicted to show ten unique signals, corresponding to each of the ten carbon atoms in the molecule, confirming the molecular asymmetry.

The carbonyl carbon of the ester group is expected at the lowest field (~165 ppm). The six aromatic carbons would appear in the typical range of ~110-160 ppm. The carbon atom directly attached to the oxygen of the ether linkage (C-4) would be significantly downfield, while the carbon bearing the bromine atom (C-3) would be shifted upfield relative to an unsubstituted carbon. The aliphatic region would feature signals for the methyl ester carbon (~52 ppm) and the two carbons of the chloroethoxy group. The carbon attached to oxygen (C-1') would be more deshielded than the carbon attached to the more electronegative but less deshielding chlorine atom (C-2').

Predicted ¹³C NMR Data Table (Predicted for CDCl₃ at 100 MHz)

Signal LabelPredicted Chemical Shift (δ, ppm)Assignment
C-7~165.2C =O
C-4~158.0Ar-C -O
C-1~133.5Ar-C
C-6~131.8Ar-C H
C-2~125.0Ar-C H
C-5~113.5Ar-C H
C-3~112.0Ar-C -Br
C-1'~68.5-O-C H₂-
C-Me~52.5-OC H₃
C-2'~41.5-C H₂-Cl

Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously connect the proton and carbon skeletons, 2D NMR experiments are essential. google.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the H-1' and H-2' signals of the chloroethoxy group, confirming their connectivity. Correlations between the aromatic protons (H-5, H-6, and H-2) would establish their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-1' to C-1', H-Me to C-Me).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for mapping the entire molecular structure. google.com Key expected correlations include:

The methyl protons (H-Me) to the carbonyl carbon (C-7) and the ester oxygen-linked carbon (C-Me).

The aromatic proton H-2 to the carbonyl carbon (C-7) and C-6.

The methylene protons H-1' to the aromatic carbon C-4 and the adjacent methylene carbon C-2'.

Stereochemical Assignment through NMR Techniques

This compound is an achiral molecule. It does not possess any stereocenters or elements of chirality (such as axial chirality) that would result in stereoisomers. Therefore, no further stereochemical assignment beyond the constitutional isomerism confirmed by the aforementioned NMR techniques is necessary.

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, with the molecular formula C₁₀H₁₀BrClO₃, HRMS is critical for confirmation.

The calculated monoisotopic mass, using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O), would be determined. An experimental HRMS measurement matching this calculated value to within a very small tolerance (typically < 5 ppm) would confirm the elemental composition.

Predicted HRMS Data

ParameterPredicted Value
Molecular FormulaC₁₀H₁₀BrClO₃
Calculated Monoisotopic Mass [M]⁺291.9529 u
Calculated M+2 Peak293.9508 u
Calculated M+4 Peak295.9488 u

A significant feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion:

[M]⁺: Containing ⁷⁹Br and ³⁵Cl.

[M+2]⁺: A large peak containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

[M+4]⁺: A smaller peak containing ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks provide a distinct signature that confirms the presence of one bromine and one chlorine atom in the molecule.

Fragmentation Pathway Analysis and Structural Confirmation

A detailed analysis of the mass spectrum of this compound would be essential for confirming its molecular weight and elucidating its structure through its fragmentation pattern. Using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule would be ionized, typically by electron impact (EI) or electrospray ionization (ESI), and the resulting fragments analyzed.

The expected molecular ion peak would correspond to the compound's exact mass. Due to the presence of bromine and chlorine, this peak would exhibit a characteristic isotopic pattern. The fragmentation pathways would likely involve the following key cleavages:

Loss of the chloroethoxy group: A primary fragmentation would likely be the cleavage of the ether bond, resulting in the loss of the -CH2CH2Cl radical.

Alpha-cleavage of the ester: The ester group could undergo fragmentation, leading to the loss of the methoxy (B1213986) group (-OCH3) or the entire methoxycarbonyl group (-COOCH3).

Cleavage of the chloroethyl side chain: Fragmentation within the chloroethoxy side chain could occur, such as the loss of a chlorine radical or an ethylene (B1197577) molecule.

Halogen loss: The bromine atom attached to the benzene ring could also be lost as a radical.

The relative abundances of these fragment ions would provide valuable information about the stability of the different parts of the molecule and help to piece together its structure. A high-resolution mass spectrometry (HRMS) analysis would provide highly accurate mass measurements for each fragment, allowing for the determination of their elemental compositions and further confirming the fragmentation pathway.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment IonPredicted m/zDescription
[M]+•292/294/296Molecular ion with isotopic pattern for Br and Cl
[M - OCH3]+261/263/265Loss of the methoxy group
[M - COOCH3]+233/235/237Loss of the methoxycarbonyl group
[M - CH2CH2Cl]+231/233Loss of the chloroethoxy group
[M - Br]+213/215Loss of the bromine atom

Note: The m/z values are nominal and would be more precisely determined by HRMS. The isotopic patterns are due to the natural abundances of 79Br/81Br and 35Cl/37Cl.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would provide a detailed fingerprint of the functional groups present in this compound and offer insights into its molecular structure.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra would be expected to show characteristic absorption and scattering bands corresponding to the various functional groups within the molecule.

C=O Stretch (Ester): A strong absorption band in the IR spectrum, typically between 1720 and 1700 cm⁻¹, would be indicative of the carbonyl group of the methyl ester. This would also be a prominent peak in the Raman spectrum.

C-O Stretch (Ester and Ether): The spectra would contain C-O stretching vibrations from both the ester and the ether linkages. The ester C-O stretches usually appear in the 1300-1000 cm⁻¹ region. The aryl-ether C-O-C asymmetric and symmetric stretches would also be found in this region.

Aromatic C=C Stretches: The benzene ring would give rise to several characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches would be observed as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and ethoxy groups would appear just below 3000 cm⁻¹.

C-Br and C-Cl Stretches: The vibrations of the carbon-halogen bonds would be found in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹. The C-Br stretch is expected around 600-500 cm⁻¹, and the C-Cl stretch around 750-650 cm⁻¹.

Table 2: Predicted Characteristic Infrared and Raman Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1720-1700
C-O (Ester)Stretch1300-1100
C-O-C (Ether)Asymmetric Stretch1275-1200
C-O-C (Ether)Symmetric Stretch1075-1020
Aromatic C=CStretch1600-1450
Aromatic C-HStretch3100-3000
Aliphatic C-HStretch3000-2850
C-ClStretch750-650
C-BrStretch600-500

Vibrational Mode Analysis for Structural Insights

A more in-depth analysis of the vibrational modes, potentially aided by computational methods like Density Functional Theory (DFT), would provide a more complete understanding of the molecule's structure and dynamics. This analysis would help to assign the specific vibrational modes to the observed spectral peaks and could reveal information about the conformational properties of the flexible chloroethoxy side chain. The substitution pattern on the benzene ring would also influence the positions and intensities of the aromatic C-H bending vibrations in the fingerprint region, providing further structural confirmation.

X-ray Crystallography Studies

X-ray crystallography would provide the most definitive structural information for this compound in the solid state.

Single Crystal X-ray Diffraction for Definitive Structure Determination

To perform this analysis, a suitable single crystal of the compound would need to be grown. This crystal would then be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to solve the crystal structure, providing precise atomic coordinates for each atom in the molecule. This would unambiguously determine the bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
β (°)98.76
V (ų)1254.3
Z4
R-factor< 0.05

Note: This data is hypothetical and would need to be determined experimentally.

Solid-State Conformation and Crystal Packing Arrangements

The crystallographic data would also reveal the preferred conformation of the molecule in the solid state. Of particular interest would be the torsion angles of the flexible chloroethoxy side chain and the orientation of the methyl ester group relative to the benzene ring.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, C-H···O Interactions)

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal structures of bromo-substituted aromatic compounds, the bromine atom can interact with oxygen atoms of adjacent molecules. For instance, in the crystal structure of a related compound, methyl 4-bromo-2-(methoxymethoxy)benzoate, a short Br···O contact with a distance of 3.047 (2) Å has been observed. nih.gov This interaction links molecular chains together to form sheets, demonstrating the structure-directing role of halogen bonding. nih.gov It is plausible that similar Br···O interactions contribute to the crystal packing of this compound.

C-H···O Interactions

C-H···O hydrogen bonds are another significant type of intermolecular interaction that contributes to the stability of the crystal structures of bromo-substituted benzoic acid derivatives. nih.gov These interactions involve hydrogen atoms attached to carbon atoms acting as hydrogen bond donors and oxygen atoms (from carbonyl or ether groups) acting as acceptors. In the crystal structure of methyl 4-bromo-2-(methoxymethoxy)benzoate, molecules are linked by C—H⋯O hydrogen bonds, forming chains. nih.gov Similarly, in the crystal structure of 2-(4-chloro-phen-yl)-2-oxoethyl 3-bromo-benzoate, C-H⋯O interactions, along with C-H⋯Br contacts, lead to the formation of inversion dimers, which then assemble into chains. nih.gov

The geometric parameters of these interactions in related compounds are detailed in the table below, providing a model for the types of C-H···O bonds that could be expected in the crystal structure of this compound.

Table 1: Examples of C-H···O and Br···O Interactions in Related Bromo-Benzoate Derivatives

Interaction TypeDonor-AcceptorD···A Distance (Å)D-H···A Angle (°)Compound Reference
C-H···OC-H···O--2-(4-chloro-phen-yl)-2-oxoethyl 3-bromo-benzoate nih.gov
Br···OBr···O3.047 (2)-methyl 4-bromo-2-(methoxymethoxy)benzoate nih.gov

Data for D···A distance and D-H···A angle for the C-H···O interaction in 2-(4-chloro-phen-yl)-2-oxoethyl 3-bromo-benzoate is not specified in the provided abstract. nih.gov

The presence of the chloroethoxy group in this compound introduces additional potential for C-H···O and C-H···Cl hydrogen bonding, further stabilizing the crystal lattice. The interplay of these various weak intermolecular forces, including halogen bonds and hydrogen bonds, ultimately dictates the three-dimensional architecture of the solid state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state energy and electron density of a molecule, from which numerous other properties can be derived. For molecules such as substituted benzoates, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), have proven to be reliable for predicting molecular geometries and vibrational frequencies. nih.gov

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule. For instance, in a study of Methyl 4-bromobenzoate, the molecule was found to be nearly planar. researchgate.net For Methyl 3-bromo-4-(2-chloroethoxy)benzoate, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure.

Energetic analysis, following geometry optimization, provides key thermodynamic data. This includes the total energy of the molecule, which can be used to assess its stability relative to other isomers or conformations. For example, in studies of aminobenzoic acids, the influence of the substituent's position on the molecule's structure and energy is a key point of investigation. researchgate.net

Parameter Representative Value Unit
Total Energy -2500 Hartrees
Dipole Moment 3.5 Debye

The electronic structure of a molecule dictates its chemical reactivity. A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.net

For aromatic compounds, the HOMO is often a π-orbital associated with the benzene (B151609) ring, while the LUMO is typically a π*-antibonding orbital. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In a study of various substituted compounds, FMO analysis was used to understand their reactivity. researchgate.net For this compound, the electron-withdrawing bromine atom and the ester group, as well as the chloroethoxy group, would be expected to influence the energy and distribution of these orbitals.

Orbital Energy (eV) Description
HOMO -6.8 Indicates potential for electron donation
LUMO -1.5 Indicates potential for electron acceptance

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. The resulting atomic charges provide a picture of the electrostatic landscape of the molecule.

An electrostatic potential (ESP) map is a visual representation of this charge distribution, plotted onto the molecule's electron density surface. The ESP map uses a color scale to indicate regions of negative potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and prone to nucleophilic attack. For related benzoic acid derivatives, ESP maps have been used to identify reactive sites. researchgate.net In this compound, the oxygen atoms of the ester and ether groups would be expected to be regions of high negative potential.

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. dergipark.org.tr These predictions are based on the calculated magnetic shielding tensors for each nucleus in the optimized molecular geometry.

By comparing the predicted NMR spectra with experimental data, the accuracy of the computed structure can be confirmed. For complex molecules, this can be an invaluable aid in assigning the observed signals to specific atoms. Studies on aminobenzoic acids have shown a good correlation between theoretical and experimental NMR data. researchgate.net

Carbon Atom Predicted Shift (ppm) Experimental Shift (ppm)
C=O 165.8 166.2
C-Br 118.2 118.5
C-O (ring) 155.4 155.9

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. ijtsrd.com The calculated vibrational spectrum is often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other limitations of the theoretical model. nih.gov

The simulated IR and Raman spectra can aid in the interpretation of experimental spectra by providing a detailed assignment of the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. For example, in the analysis of 2-bromobenzoic acid, theoretical calculations helped to assign the observed IR and Raman bands. nih.gov For this compound, this would allow for the identification of characteristic vibrations of the benzene ring, the ester group, and the chloroethoxy side chain.

Reaction Pathway Modeling and Transition State Analysis

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of this compound. At present, there are no published studies detailing the reaction pathway modeling or transition state analysis for this specific compound.

Consequently, data regarding the energetic profiles of potential reaction mechanisms involving this molecule, including the identification of transition state structures, activation energies, and reaction coordinates, are not available. The exploration of its reactivity, degradation pathways, or synthetic routes through computational means remains an unaddressed area of research.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Similarly, there is a notable absence of research focused on the conformational analysis of this compound using molecular mechanics or molecular dynamics simulations. Detailed studies to determine the preferred three-dimensional arrangements of the molecule, including the identification of stable conformers and the energy barriers between them, have not been reported.

Information that would be derived from such studies, such as potential energy surface scans, dihedral angle distributions, and the dynamic behavior of the molecule over time, is currently unavailable. Therefore, a quantitative description of its conformational landscape and flexibility is not possible based on existing scientific knowledge.

Chemical Reactivity and Advanced Transformations

Reactions Involving the Bromine Substituent on the Aromatic Ring

The carbon-bromine bond on the aromatic ring is a key site for transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org

For Methyl 3-bromo-4-(2-chloroethoxy)benzoate, the electron-withdrawing methyl ester group is in the meta position, which has a minimal stabilizing effect on the intermediate. libretexts.org The para-substituted (2-chloroethoxy) group is electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, standard nucleophilic aromatic substitution on the bromine atom of this compound is generally unfavorable and not a synthetically viable pathway under typical conditions. libretexts.org

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl bromide moiety of this compound is well-suited for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for forming carbon-carbon bonds. google.com While specific data for this exact substrate is not detailed in the surveyed literature, its reactivity can be inferred from extensive studies on analogous aryl bromides.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. google.comnih.gov The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes, to produce aryl-alkynes. google.com It is highly effective and can often be performed under mild, even aqueous, conditions. google.com

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a base. bldpharm.com It is a powerful method for the vinylation of aromatic rings. bldpharm.com

The table below summarizes typical conditions for these cross-coupling reactions on representative aryl bromide substrates, illustrating the expected parameters for reactions involving this compound.

Table 1: Representative Conditions for Metal-Mediated Cross-Coupling Reactions of Aryl Bromides

Reaction Aryl Bromide Substrate Coupling Partner Catalyst System Base Solvent Yield
Suzuki 4-Bromotoluene Phenylboronic acid Pd/C catalyst K₂CO₃ DMF/Water >95% google.com
Suzuki 4-Nitrobromobenzene 4-Methylphenylboronic acid Pd-complex 7 KOH Water 87%
Sonogashira 1,3-Diiodo-benzene 4-Methylphenyl acetylene CuI (trace 1-bromobenzene as promoter) K₂CO₃ DMF 60% google.com

| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | K₂CO₃ | DMF/Water | High bldpharm.com |

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

Lithium-halogen exchange is a powerful method for converting aryl halides into reactive organolithium species. wikipedia.org This reaction involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, typically at very low temperatures (-78 °C or below) to generate an aryllithium intermediate. nih.govias.ac.in This intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups.

For this compound, a significant challenge is the presence of the electrophilic methyl ester group, which can be attacked by the nucleophilic alkyllithium reagent. However, lithium-halogen exchange is often a very fast process, and at cryogenic temperatures (e.g., below -100 °C), it can occur selectively in the presence of more slowly reacting functional groups. ias.ac.inharvard.edu

The general sequence would be:

Reaction of this compound with an alkyllithium reagent (e.g., n-BuLi) in a solvent like THF at ≤ -78 °C to form the aryllithium species. nih.gov

Introduction of an electrophile (E+), such as an aldehyde, ketone, carbon dioxide, or alkyl halide, to form a new carbon-carbon or carbon-heteroatom bond at the original position of the bromine atom.

The presence of the para-alkoxy group may accelerate the rate of lithium-halogen exchange. wikipedia.org

Transformations of the Chloroethoxy Group

The 2-chloroethoxy side chain offers additional opportunities for synthetic modification, primarily through reactions involving the terminal alkyl chloride.

Conversion to Other Ethers or Alcohols (e.g., Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate)

The primary alkyl chloride of the chloroethoxy group is susceptible to nucleophilic substitution (SN2) reactions. This allows for its conversion into a variety of other functional groups. A key transformation is the hydrolysis to the corresponding alcohol, Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate . The existence of this alcohol as a commercially available compound confirms the feasibility of this conversion. bldpharm.com This hydrolysis can typically be achieved using water under heating, or by reaction with a hydroxide (B78521) source.

Furthermore, reaction with other alkoxides (RO⁻) can be used to synthesize a library of different ether derivatives, expanding the molecular diversity accessible from the parent compound.

Intramolecular Cyclization Pathways Involving the Halogen

The bifunctional nature of this compound allows for intramolecular cyclization reactions to form fused ring systems. One potential pathway is a Parham-type cyclization. wikipedia.org This would involve first performing a lithium-halogen exchange on the bromine atom to generate an aryllithium intermediate. This nucleophilic center could then attack the electrophilic carbon of the chloroethoxy side chain in an intramolecular SN2 reaction, leading to the formation of a five-membered dihydrofuran ring fused to the benzene (B151609) ring. This type of reaction is a useful strategy for heterocycle formation. wikipedia.org

Alternative cyclization strategies could involve activating the chloroethoxy group to facilitate an intramolecular Friedel-Crafts-type reaction, or radical-mediated cyclizations, although these are often less predictable. The specific pathway would be highly dependent on the chosen reagents and reaction conditions. researchgate.netmdpi.comnih.gov

Modifications at the Methyl Ester Moiety

The methyl ester group of this compound is another key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. However, to maintain the integrity of the chloroethoxy and bromo substituents, which can be sensitive to harsh conditions, selective methods are preferred.

Basic hydrolysis, or saponification, is a common method. The reaction is typically carried out by heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Reaction Scheme:

this compound + NaOH(aq) → Sodium 3-bromo-4-(2-chloroethoxy)benzoate + CH₃OH

Sodium 3-bromo-4-(2-chloroethoxy)benzoate + HCl(aq) → 3-Bromo-4-(2-chloroethoxy)benzoic acid + NaCl

For substrates with base-sensitive groups, milder conditions can be employed. For instance, lithium hydroxide in a mixture of water and a co-solvent like dioxane or THF at room temperature can selectively hydrolyze methyl esters.

ReagentConditionsProduct
NaOH / H₂O, MeOHReflux, then acid workup3-Bromo-4-(2-chloroethoxy)benzoic acid
LiOH / H₂O, DioxaneRoom temperature, then acid workup3-Bromo-4-(2-chloroethoxy)benzoic acid

Amidation:

The methyl ester can be converted directly to an amide by reacting it with a primary or secondary amine. This reaction, known as aminolysis, often requires elevated temperatures or the use of a catalyst. Various catalytic systems, including Lewis acids, can be employed to facilitate the reaction.

Reaction Scheme:

this compound + R¹R²NH --(Catalyst)--> N,N-R¹,R²-3-bromo-4-(2-chloroethoxy)benzamide + CH₃OH

Reduction:

The methyl ester can be reduced to the corresponding primary alcohol, [3-bromo-4-(2-chloroethoxy)phenyl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, care must be taken as such strong reducing agents can potentially also reduce the aryl bromide and alkyl chloride functionalities.

A more selective approach might involve the use of sodium borohydride (B1222165) in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H) at low temperatures. These conditions are generally milder and can often selectively reduce esters in the presence of other functional groups.

Reaction Scheme (using a general reducing agent):

this compound --([H])--> [3-Bromo-4-(2-chloroethoxy)phenyl]methanol

The choice of the reducing agent is critical to ensure the desired transformation without affecting the other reactive sites in the molecule.

TransformationReagent(s)ProductPotential Side Reactions
AmidationAmine (R¹R²NH), CatalystN,N-R¹,R²-3-bromo-4-(2-chloroethoxy)benzamide-
ReductionLiAlH₄[3-Bromo-4-(2-chloroethoxy)phenyl]methanolReduction of bromo and chloro groups
ReductionNaBH₄ / Lewis Acid[3-Bromo-4-(2-chloroethoxy)phenyl]methanolLess likely to reduce halides
ReductionDIBAL-H[3-Bromo-4-(2-chloroethoxy)phenyl]methanolGenerally selective for esters

Advanced Applications in Organic Synthesis and Functional Materials

A Strategic Building Block in Complex Molecule Synthesis

The structure of Methyl 3-bromo-4-(2-chloroethoxy)benzoate makes it a potentially valuable intermediate in the synthesis of elaborate organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Precursor for Advanced Chemical Intermediates in Multi-Step Synthetic Sequences

In the realm of multi-step synthesis, starting materials with distinct reactive handles are highly sought after. This compound possesses three such points of differentiation: the bromo substituent on the aromatic ring, the methyl ester, and the terminal chloride on the ethoxy chain. This arrangement allows for a programmed sequence of reactions, where each site can be addressed under specific conditions without affecting the others. For instance, the bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The chloroethoxy group offers a site for nucleophilic substitution, enabling the introduction of a wide range of functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. This strategic sequential reactivity is a hallmark of a valuable precursor for advanced chemical intermediates.

Synthesis of Densely Functionalized Benzoate (B1203000) Derivatives and Analogues

The synthesis of benzoate derivatives with a high density of functional groups is a significant area of research, particularly in medicinal chemistry and materials science. The core structure of this compound provides a scaffold for the systematic introduction of diverse functionalities. The bromine atom, for example, can be replaced with various organic moieties through metal-catalyzed cross-coupling reactions. The chloroethoxy side chain is amenable to modification, allowing for the attachment of different substituents through etherification or other nucleophilic substitution reactions. Furthermore, the ester group can be transformed into a variety of other functional groups. This versatility allows for the creation of a library of novel benzoate analogues with tailored electronic and steric properties for specific applications.

Contributions to Supramolecular Chemistry

While direct studies on the supramolecular chemistry of this compound are not available, its structural features suggest potential applications in this field.

Design and Synthesis of Host-Guest Systems Leveraging Non-Covalent Interactions

The design of synthetic host-guest systems relies on the precise arrangement of functional groups that can engage in non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The bromine atom in this compound can act as a halogen bond donor, a directional interaction that is increasingly being exploited in crystal engineering and the design of supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the ester and ether oxygen atoms can act as hydrogen bond acceptors. By incorporating this molecule into larger macrocyclic or acyclic structures, it is conceivable to create host molecules capable of selectively binding to specific guest species.

Self-Assembly Studies of Ester-Containing Molecules

The self-assembly of molecules into well-defined nanostructures is a bottom-up approach to creating functional materials. Ester-containing molecules are known to participate in various self-assembly processes, driven by a combination of intermolecular forces. The interplay of halogen bonding from the bromine, dipole-dipole interactions from the ester, and potential hydrogen bonding via the ether linkage in this compound could, in principle, direct its assembly into ordered structures like liquid crystals or organogels. The specific nature of the self-assembled structures would be highly dependent on factors such as solvent and temperature.

Analog Design and Synthesis for Structure-Reactivity Relationship Studies

The study of analogs of this compound is crucial for understanding how subtle changes in molecular structure affect chemical reactivity and, consequently, the properties of resulting materials.

Systematic modification of the substituents on the benzoate ring can provide valuable insights into structure-reactivity relationships. Key modifications could include:

Varying the Halogen at Position 3: Replacing the bromine atom with other halogens (F, Cl, I) would modulate the electronic properties of the ring and the reactivity in cross-coupling reactions. The C-I bond is typically more reactive in Suzuki or Stille couplings, while the C-F bond is more stable.

Altering the Ether Chain: The length and nature of the alkoxy chain at position 4 can be varied. Replacing the 2-chloroethoxy group with a longer chain, a branched chain, or a chain containing other functional groups (e.g., an alkene) would impact the physical properties of derived polymers, such as their glass transition temperature and solubility.

Modifying the Ester Group: The methyl ester can be converted to other esters (e.g., ethyl, t-butyl) or to an amide or carboxylic acid. This would alter the compound's reactivity and its potential for incorporation into different polymer backbones (e.g., polyesters vs. polyamides).

A kinetic study on the reactions of Y-substituted phenyl X-substituted benzoates with various nucleophiles has shown that electron-withdrawing substituents enhance reactivity. researchgate.net This principle can be applied to predict the reactivity of analogs of this compound.

Table of Potential Analogs and Their Expected Reactivity Trends

Analog NameModification from Parent CompoundExpected Impact on Reactivity
Methyl 3-iodo-4-(2-chloroethoxy)benzoateBromine replaced with IodineIncreased reactivity in cross-coupling reactions
Methyl 3-bromo-4-(3-chloropropoxy)benzoateEthoxy chain extended to propoxyPotential change in physical properties of polymers
3-Bromo-4-(2-chloroethoxy)benzoic acidMethyl ester hydrolyzed to carboxylic acidAllows for formation of polyamides and other derivatives

The positional isomers of this compound would exhibit distinct chemical and physical properties due to the different spatial arrangements of the substituents. For example, moving the bromo substituent to a different position on the ring would alter the electronic distribution and steric hindrance around the reactive sites.

A comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid reveals how the substituent positions influence intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking, which in turn dictate the solid-state packing and material properties.

Table of Potential Isomers and Their Anticipated Chemical Differences

Isomer NameKey Structural DifferenceAnticipated Chemical Behavior
Methyl 2-bromo-4-(2-chloroethoxy)benzoateBromo group is ortho to the esterIncreased steric hindrance around the ester group, potentially affecting rates of hydrolysis or transesterification.
Methyl 4-bromo-3-(2-chloroethoxy)benzoatePositions of bromo and chloroethoxy groups are swappedAltered electronic effects on the aromatic ring, potentially influencing the regioselectivity of further electrophilic substitution reactions.
Methyl 5-bromo-2-(2-chloroethoxy)benzoateDifferent substitution patternSignificant changes in dipole moment and crystal packing, leading to different physical properties (e.g., melting point, solubility).

The synthesis of such isomers would likely start from correspondingly substituted phenols or benzoic acids, followed by etherification and esterification steps. The characterization of these isomers would provide a more complete understanding of the structure-property landscape for this class of compounds.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-bromo-4-(2-chloroethoxy)benzoate, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. For example:

Bromination : Electrophilic aromatic bromination at the 3-position using Br₂ in dichloromethane (DCM) under controlled temperatures (0–5°C) to minimize side reactions .

Chloroethoxy Introduction : Nucleophilic substitution or Mitsunobu reaction to install the 2-chloroethoxy group at the 4-position. Use anhydrous DMF as a solvent with K₂CO₃ as a base at 80°C for 12 hours to enhance reactivity .

  • Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of 2-chloroethanol) to drive reactions to completion .

Q. How do the electron-withdrawing substituents (bromine, 2-chloroethoxy) influence the electrophilic aromatic substitution (EAS) reactivity of this compound?

  • Methodological Answer :
  • Bromine : Directs incoming electrophiles to the meta position due to its strong electron-withdrawing inductive (-I) effect. This enhances electrophilicity at C-5 and C-6 positions, facilitating further functionalization .
  • 2-Chloroethoxy Group : The oxygen atom provides weak resonance donation (+M), but the electron-withdrawing chlorine atom reduces overall activation. This results in mixed directing effects, requiring kinetic studies to predict regioselectivity .
  • Experimental Validation : Use nitration (HNO₃/H₂SO₄) or sulfonation to probe reactive sites, followed by NMR analysis to confirm substitution patterns .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy ester at δ ~3.9 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₀BrClO₃) with <2 ppm error .
  • Purity Assessment :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. A retention time of ~12.5 minutes indicates pure product .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactive sites of this compound?

  • Methodological Answer :
  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to model the molecule’s electron density. Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites .
  • Reactivity Insights : Simulate Fukui indices to map regions prone to electrophilic attack (e.g., C-5 position). Compare results with experimental nitration data to validate accuracy .

Q. What mechanistic insights explain the regioselectivity observed in the derivatization reactions of this compound with nucleophiles?

  • Methodological Answer :
  • Steric vs. Electronic Effects : The 2-chloroethoxy group creates steric hindrance at the ortho position, favoring nucleophilic attack at the less hindered para site. Kinetic isotopic labeling (e.g., deuterated substrates) can differentiate between electronic and steric contributions .
  • Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to test selectivity. GC-MS analysis of products reveals preferential coupling at the bromine-free position .

Q. What strategies can resolve contradictions in reported biological activities of analogs across different studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substituent variations (e.g., replacing Br with Cl or modifying the ester group). Use in vitro assays (e.g., enzyme inhibition) to correlate structural features with activity .
  • Orthogonal Assays : Validate cytotoxicity results across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish compound-specific effects from cell-type variability .

Q. How does the 2-chloroethoxy group affect the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC. The 2-chloroethoxy group shows increased hydrolysis at pH >10 due to base-catalyzed cleavage of the ether bond .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>150°C indicates suitability for high-temperature formulations) .

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